molecular formula C8H5ClF4O B599172 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene CAS No. 1373864-66-4

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

Cat. No. B599172
M. Wt: 228.571
InChI Key: RXMSLJKBPIQURI-UHFFFAOYSA-N
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Description

“1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It is a derivative of benzene, which is an aryl trifluoromethyl ether .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the preparation of (Trifluoromethoxy)benzene from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Another method involves the reaction of Trichloromethoxy benzene with anhydrous HF at 80°C for 4-6 hours .


Molecular Structure Analysis

The molecular structure of “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” can be represented by the InChI code: 1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” include a boiling point of 68-70/15mm . The compound has a molecular weight of 210.58 .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

The versatile nature of benzene derivatives, including those with complex fluorine substitutions such as 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, has shown significant promise in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), a related category, exemplify the potential of such compounds in nanotechnology and polymer processing due to their ability to self-assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding. This property is crucial for developing materials with specific functionalities and high stability, indicating that derivatives like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene could have similar applications (Cantekin, de Greef, & Palmans, 2012).

Environmental Remediation and Safety

Fluorinated compounds have been extensively studied for their environmental persistence and potential toxicity. Research into biodegradation pathways for fluorinated substances, including those with complex structures like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, is critical for understanding their environmental impact and for developing remediation strategies. Studies have shown that the trifluoromethoxy group, a feature of this compound, may offer a balance between beneficial chemical properties and environmental degradability, suggesting a pathway toward more environmentally benign fluorosurfactants (Frömel & Knepper, 2010).

Fluorocarbon Synthesis and Industrial Applications

The evolution of fluorocarbon synthesis, including the development of compounds with specific fluorine substitutions, has significant implications for industrial applications, ranging from refrigerants to solvents. The synthesis and study of small fluorocarbons have been crucial in meeting market demands while adhering to regulatory constraints. This area of research highlights the importance of compounds like 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene in developing new materials that are both effective and environmentally compliant (Sicard & Baker, 2020).

Green Chemistry and Aqueous Media Reactions

The advancement of fluoroalkylation reactions in aqueous media represents a shift towards more environmentally friendly chemical synthesis, reducing the reliance on hazardous solvents and conditions. This research underscores the potential for using fluorinated compounds, including those similar to 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene, in sustainable manufacturing processes. The ability to incorporate fluorine-containing functionalities into molecules in water or water-present environments opens new avenues for the synthesis of pharmaceuticals, agrochemicals, and functional materials, emphasizing the role of fluorine in enhancing the properties of these compounds (Song et al., 2018).

Safety And Hazards

The safety data sheet for “1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene” suggests wearing suitable protective clothing and avoiding contact with skin and eyes .

properties

IUPAC Name

1-(chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMSLJKBPIQURI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)(F)F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737395
Record name 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene

CAS RN

1373864-66-4
Record name 1-(Chloromethyl)-2-fluoro-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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